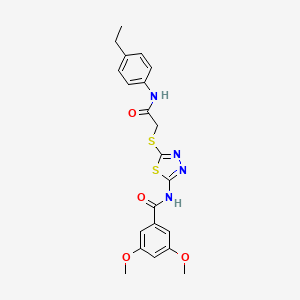![molecular formula C12H11N3O3S B2788500 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide CAS No. 1797284-87-7](/img/structure/B2788500.png)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Physical And Chemical Properties Analysis
The compound is a small molecule with an average weight of 225.268 and a monoisotopic weight of 225.057197301 . It is a solid at room temperature .Mecanismo De Acción
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests it may influence the DNA damage response pathway . This pathway is crucial for maintaining genomic stability and preventing mutations that could lead to diseases such as cancer.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target and the subsequent biochemical pathways it affects. Given its target, it could potentially influence cell cycle regulation, DNA repair mechanisms, and cellular responses to DNA damage .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Additionally, it is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which may pose challenges for certain experimental procedures.
Direcciones Futuras
There are several future directions for the research of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide. One potential direction is to investigate its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses. Additionally, it may be worthwhile to study its potential as a neuroprotective agent, as it has been shown to modulate GABAergic neurotransmission. Furthermore, it may be interesting to investigate its potential as a therapeutic agent for other conditions, such as autoimmune diseases and neurodegenerative disorders.
In conclusion, this compound is a synthetic compound with diverse biological activities that make it a promising candidate for various therapeutic applications. Its mechanism of action is not fully understood, but it has been proposed to act by modulating various signaling pathways and inhibiting the activity of certain enzymes. It has been shown to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research have been proposed, which may lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide involves the reaction between furan-3-carboxylic acid and 2-aminothiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to cyclization with acetic anhydride and triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its ability to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, it has been studied for its potential as an anticonvulsant agent, as it has been found to modulate GABAergic neurotransmission.
Propiedades
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(7-3-5-18-6-7)15-12-14-8-2-1-4-13-11(17)9(8)19-12/h3,5-6H,1-2,4H2,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJCDLPKNHJDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2788417.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2788418.png)
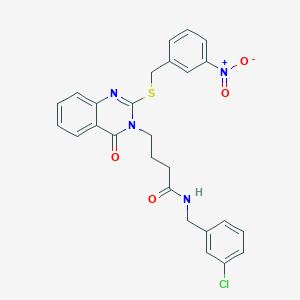
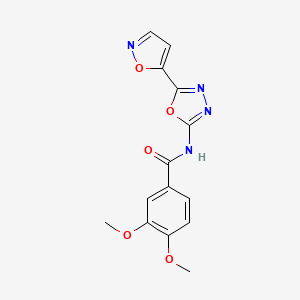

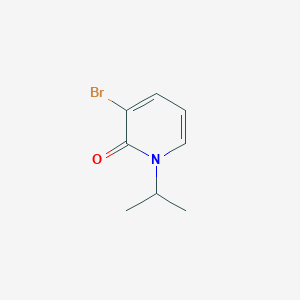
![(2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2788427.png)
![2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788429.png)
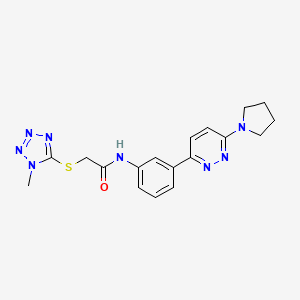
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B2788433.png)
![3-cyclopentyl-7-(2,3-dihydro-1H-inden-1-ylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788437.png)
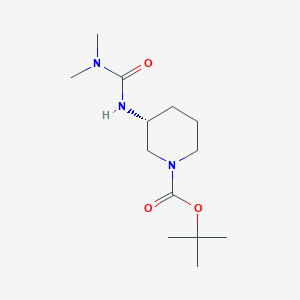
![N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide](/img/structure/B2788439.png)
